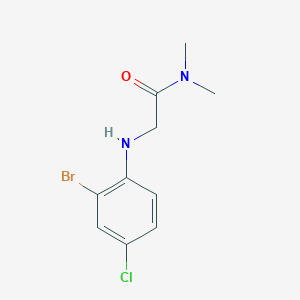
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide is a chemical compound used in scientific research. It is also known as BDCM or bromochloroacetonitrile. BDCM is a halogenated organic compound that is widely used as a precursor in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of BDCM is not fully understood, but it is believed to involve the formation of reactive intermediates that can cause damage to DNA and other cellular components. BDCM has been shown to induce oxidative stress and apoptosis in cells.
Biochemical and Physiological Effects
BDCM has been found to have a number of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and apoptosis in cells. BDCM has also been found to have neurotoxic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDCM in lab experiments is its high reactivity, which makes it a useful precursor for the synthesis of other chemicals. However, BDCM is also highly toxic and can pose a risk to researchers if proper safety measures are not taken.
Direcciones Futuras
There are a number of potential future directions for research involving BDCM. One area of interest is the development of new synthetic methods for the production of BDCM and related compounds. Another area of interest is the study of the mechanism of action of BDCM and its potential applications in the field of medicinal chemistry. Finally, there is a need for further research into the safety and toxicity of BDCM, particularly in relation to its use in laboratory settings.
Métodos De Síntesis
The synthesis of BDCM involves the reaction of 2-bromo-4-chloroaniline with N,N-dimethylacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified through a series of processes.
Aplicaciones Científicas De Investigación
BDCM is used in scientific research as a precursor for the synthesis of other chemicals. It is also used in the study of the mechanism of action of halogenated organic compounds. BDCM has been found to have potential applications in the field of medicinal chemistry.
Propiedades
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O/c1-14(2)10(15)6-13-9-4-3-7(12)5-8(9)11/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTGYDIRGWYUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
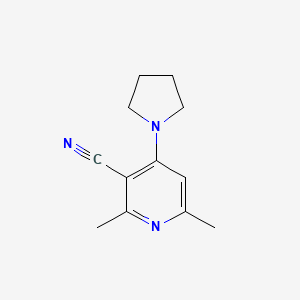
![4-[(7-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630427.png)
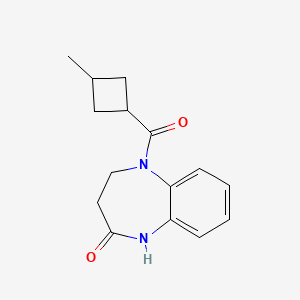
![1-(2-Bicyclo[2.2.1]heptanylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630448.png)
![1-Cyclohex-3-en-1-yl-3-[(2-methylthiolan-2-yl)methyl]urea](/img/structure/B7630463.png)
![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)
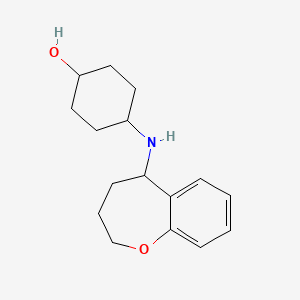
![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)
![1-tert-butyl-3-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)urea](/img/structure/B7630474.png)

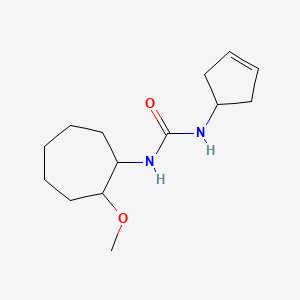
![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)
![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)

